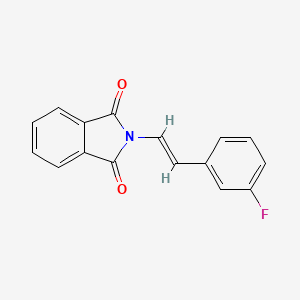![molecular formula C17H10F3NO2 B6328460 2-[2-[3-(Trifluoromethyl)phenyl]ethenyl]-1H-isoindole-1,3(2H)-dione CAS No. 278183-55-4](/img/structure/B6328460.png)
2-[2-[3-(Trifluoromethyl)phenyl]ethenyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[3-(Trifluoromethyl)phenyl]ethenyl]-1H-isoindole-1,3(2H)-dione, commonly referred to as TFIPD, is an organic compound that has been studied for its potential applications in the field of scientific research. It is a heterocyclic compound, meaning it contains both carbon and non-carbon atoms in its structure. Its structure consists of an isoindole ring with a trifluoromethyl group attached to the phenyl group. TFIPD has been studied for its ability to act as a ligand for transition metals, its ability to act as an inhibitor of enzymes, and its ability to act as an antioxidant.
Mecanismo De Acción
The mechanism of action of TFIPD is not fully understood. However, it is believed that it works by binding to transition metals, such as iron and copper, and inhibiting their activity. It is also believed that it acts as an inhibitor of enzymes, such as proteases and phosphatases, by binding to their active sites and preventing them from carrying out their normal functions. Additionally, TFIPD is believed to act as an antioxidant by scavenging free radicals and preventing them from damaging cells.
Biochemical and Physiological Effects
TFIPD has been studied for its biochemical and physiological effects on cells and organisms. It has been found to have anti-inflammatory and anti-oxidant properties, as well as the ability to inhibit the growth of certain bacteria. Additionally, it has been found to have the potential to reduce the risk of certain types of cancer. However, further research is needed to fully understand the biochemical and physiological effects of TFIPD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFIPD has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize from commercially available starting materials. Additionally, it has been found to have a wide range of potential applications in scientific research. However, one limitation is that the mechanism of action of TFIPD is not fully understood, and further research is needed to fully understand its biochemical and physiological effects.
Direcciones Futuras
There are several potential future directions for the research and development of TFIPD. One potential direction is to further investigate its potential use as an inhibitor of enzymes, such as proteases and phosphatases. Additionally, further research could be done to investigate its potential use as an antioxidant and its ability to scavenge free radicals. Another potential direction is to investigate its potential use as a chelating agent for metal ions. Finally, further research could be done to investigate its potential use as an anti-inflammatory and anti-cancer agent.
Métodos De Síntesis
TFIPD can be synthesized from commercially available starting materials. The synthesis involves the reaction of 2-aminobenzaldehyde with 3-trifluoromethylbenzoic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces the desired product, TFIPD, as well as a byproduct, 2-amino-3-trifluoromethylbenzoic acid. This reaction is typically carried out at temperatures between 80 and 130°C.
Aplicaciones Científicas De Investigación
TFIPD has been studied for its potential applications in scientific research. It has been found to act as a ligand for transition metals, such as iron and copper. It has also been studied for its ability to act as an inhibitor of enzymes, such as proteases and phosphatases. Additionally, TFIPD has been studied for its potential use as an antioxidant, as well as its ability to act as a chelating agent for metal ions.
Propiedades
IUPAC Name |
2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO2/c18-17(19,20)12-5-3-4-11(10-12)8-9-21-15(22)13-6-1-2-7-14(13)16(21)23/h1-10H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZGBBXFYHUGOZ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C=CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)/C=C/C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[3-(Trifluoromethyl)phenyl]ethenyl]-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

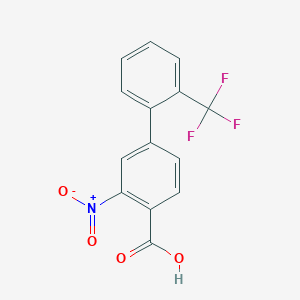
![(1Z,3Z)-1,3-bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole, 95%](/img/structure/B6328392.png)

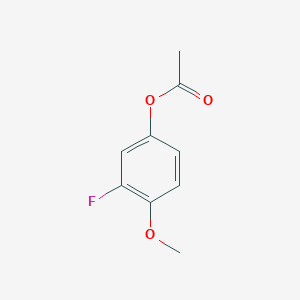
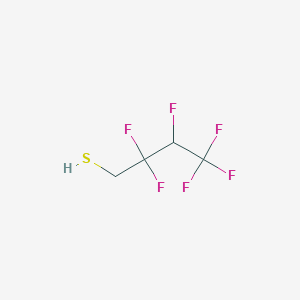
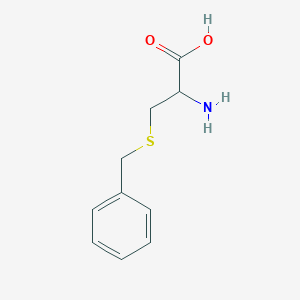





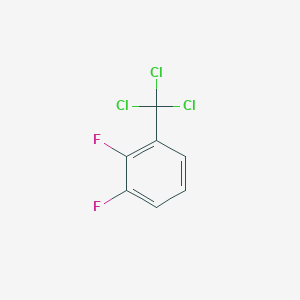
![N-2-[3,4-Bis(trifluoromethoxy)phenyl]ethylphthalimide, 92%](/img/structure/B6328472.png)
